β-Hairpin Peptide Stability: D-Cha Reduces Folding Free Energy by 0.55 kcal/mol vs. Aromatic Phe-Phe Interactions
In a controlled β-hairpin peptide model system, substitution of a phenylalanine (Phe) cross-strand pair with a cyclohexylalanine (Cha) cross-strand pair results in a quantifiable difference in thermodynamic stability. The aromatic Phe-Phe interaction confers a stabilization of 0.55 kcal/mol relative to the aliphatic Cha-Cha interaction [1]. This demonstrates that Cha, while sterically similar to Phe, does not recapitulate the π-π edge-face interaction energetics, enabling tunable stability in designed peptides [1].
| Evidence Dimension | Peptide folding stability (free energy difference) |
|---|---|
| Target Compound Data | ΔG (Cha-Cha cross-strand pair) = baseline (0 kcal/mol relative) |
| Comparator Or Baseline | ΔG (Phe-Phe cross-strand pair) = -0.55 kcal/mol |
| Quantified Difference | 0.55 kcal/mol stabilization for Phe-Phe over Cha-Cha |
| Conditions | β-hairpin peptide model system; NMR and thermal denaturation analysis in aqueous solution |
Why This Matters
This quantifies the energetic penalty for removing aromaticity, allowing researchers to precisely tune peptide stability for specific applications, such as designing less aggregation-prone therapeutic candidates.
- [1] Waters, M. L., et al. (2002). Selective Aromatic Interactions in β-Hairpin Peptides. Journal of the American Chemical Society, 124(32), 9372-9373. View Source
